molecular formula C9H8ClNO2 B3043697 3-acetamidobenzoyl chloride CAS No. 90531-74-1

3-acetamidobenzoyl chloride

Cat. No.: B3043697
CAS No.: 90531-74-1
M. Wt: 197.62 g/mol
InChI Key: WPFGNWOTVRTHLR-UHFFFAOYSA-N
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Description

3-Acetamidobenzoyl chloride: is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an acetamido group at the third position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetamidobenzoyl chloride can be synthesized through the reaction of 3-acetamidobenzoic acid with thionyl chloride. The reaction typically involves heating the mixture under reflux conditions to facilitate the conversion. The general reaction is as follows:

[ \text{3-Acetamidobenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Acetamidobenzoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-acetamidobenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to form 3-acetamidobenzyl alcohol.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and water.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    3-Acetamidobenzoic Acid: Formed by hydrolysis.

    3-Acetamidobenzyl Alcohol: Formed by reduction.

Scientific Research Applications

Chemistry: 3-Acetamidobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology and Medicine: In medicinal chemistry, it is used to synthesize compounds with potential therapeutic properties. Its derivatives may exhibit antibacterial, antifungal, or anti-inflammatory activities.

Industry: The compound is used in the production of dyes, pigments, and polymers. It is also employed in the synthesis of specialty chemicals used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-acetamidobenzoyl chloride primarily involves its reactivity as an acylating agent. It can acylate nucleophiles, such as amines and alcohols, through the formation of a covalent bond with the nucleophilic atom. This reactivity is utilized in the synthesis of amides and esters, which are important functional groups in many biologically active compounds.

Comparison with Similar Compounds

    Benzoyl Chloride: Similar in structure but lacks the acetamido group.

    4-Acetamidobenzoyl Chloride: Similar but with the acetamido group at the fourth position.

    3-Nitrobenzoyl Chloride: Similar but with a nitro group instead of an acetamido group.

Uniqueness: 3-Acetamidobenzoyl chloride is unique due to the presence of the acetamido group at the third position, which imparts specific reactivity and properties. This substitution pattern can influence the compound’s reactivity and the types of derivatives that can be synthesized from it.

Biological Activity

3-Acetamidobenzoyl chloride, an acyl chloride derivative of 3-acetamidobenzoic acid, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and synthesis methods.

Chemical Structure and Properties

This compound has the molecular formula C9H8ClNO2 and is characterized by the presence of an acetamido group and a benzoyl chloride moiety. Its structure can be represented as follows:

C9H8ClNO2\text{C}_9\text{H}_8\text{Cl}\text{N}\text{O}_2

Table 1: Physical Properties of this compound

PropertyValue
Molecular Weight201.62 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of acetamidobenzoyl chloride exhibit significant antimicrobial properties. A study on related compounds showed promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values for several derivatives were reported, indicating effective antimicrobial activity:
    • Compound N1: MIC = 1.27 µM
    • Compound N8: MIC = 1.43 µM
    • Compound N22: MIC = 2.60 µM
    • Compound N23: MIC = 2.65 µM .

Anticancer Activity

The anticancer potential of compounds related to acetamidobenzoyl chloride has also been explored. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, surpassing the efficacy of standard chemotherapeutic agents.

  • IC50 Values for selected compounds:
    • Compound N9: IC50 = 5.85 µM
    • Compound N18: IC50 = 4.53 µM
    • Standard drug (5-FU): IC50 = 9.99 µM .

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets:

  • Antimicrobial Mechanism : The compounds may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways.
  • Anticancer Mechanism : The anticancer activity is hypothesized to involve induction of apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators.

Study on Antimicrobial Efficacy

In a recent study, a library of substituted benzimidazole derivatives was evaluated for antimicrobial activity, with some compounds showing potent effects against resistant bacterial strains. The findings suggest that modifications to the acetamido group can enhance antimicrobial potency .

Study on Anticancer Properties

Another investigation focused on the anticancer effects of various acetamido derivatives, revealing that specific structural modifications significantly improved cytotoxicity against colorectal cancer cells (HCT116). The study highlighted the importance of substituent positions on the benzene ring in influencing biological activity .

Properties

IUPAC Name

3-acetamidobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-6(12)11-8-4-2-3-7(5-8)9(10)13/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFGNWOTVRTHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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